Dicyclohexylamine 3-((2S,3R)-2-(4-(allyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate

Description

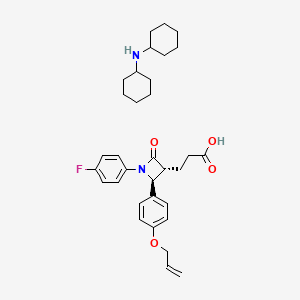

Dicyclohexylamine 3-((2S,3R)-2-(4-(allyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate is a structurally complex azetidinone derivative featuring a β-lactam core substituted with a fluorophenyl group, an allyloxy-substituted phenyl ring, and a propanoate ester linked to a dicyclohexylamine counterion. The (2S,3R) stereochemistry of the azetidinone ring is critical for its biological activity, as this configuration optimizes interactions with target enzymes or receptors .

The compound’s synthesis likely involves multi-step reactions, including:

Formation of a nitrile intermediate via substitution of (4-fluorophenyl)propionitrile.

Cyclization with azetidinone precursors under stereocontrolled conditions.

Introduction of the allyloxy group via nucleophilic substitution or coupling reactions.

Esterification with dicyclohexylamine to improve solubility and stability .

Properties

Molecular Formula |

C33H43FN2O4 |

|---|---|

Molecular Weight |

550.7 g/mol |

IUPAC Name |

N-cyclohexylcyclohexanamine;3-[(3R,4S)-1-(4-fluorophenyl)-2-oxo-4-(4-prop-2-enoxyphenyl)azetidin-3-yl]propanoic acid |

InChI |

InChI=1S/C21H20FNO4.C12H23N/c1-2-13-27-17-9-3-14(4-10-17)20-18(11-12-19(24)25)21(26)23(20)16-7-5-15(22)6-8-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-10,18,20H,1,11-13H2,(H,24,25);11-13H,1-10H2/t18-,20-;/m1./s1 |

InChI Key |

OXSNKEVIBPQVGJ-OVAHNPOGSA-N |

Isomeric SMILES |

C=CCOC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CCC(=O)O.C1CCC(CC1)NC2CCCCC2 |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(=O)O.C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylamine 3-((2S,3R)-2-(4-(allyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate typically involves multiple steps:

Formation of the Azetidinone Ring: This step often involves the cyclization of a suitable β-lactam precursor under controlled conditions.

Introduction of the Allyloxy and Fluorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions, where the appropriate allyl and fluorophenyl reagents are reacted with the azetidinone intermediate.

Attachment of the Dicyclohexylamine Moiety: This step usually involves the reaction of the intermediate compound with dicyclohexylamine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions can target the azetidinone ring or the fluorophenyl group, potentially leading to the formation of reduced analogs.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyloxy and fluorophenyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium azide (NaN₃) and potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield epoxides, while reduction of the azetidinone ring can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound’s potential bioactivity can be explored. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its ability to interact with specific molecular targets could lead to the development of new therapeutic agents.

Industry

In the industrial sector, the compound could be used in the production of specialty chemicals and materials. Its unique properties might make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which Dicyclohexylamine 3-((2S,3R)-2-(4-(allyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate exerts its effects likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a class of azetidinone derivatives with modifications in substituents and counterions. Key analogs are compared below:

Key Observations:

- Substituent Effects : The allyloxy group in the target compound offers greater reactivity (e.g., via Click chemistry) compared to the benzyloxy group in analogs, enabling modular derivatization .

- Counterion Impact: The dicyclohexylamine salt enhances solubility in non-polar solvents compared to the free acid or methyl ester analogs, which may improve bioavailability in lipid-rich environments .

- Stereochemical Consistency: All analogs retain the (2S,3R) azetidinone configuration, ensuring consistent binding to targets like serine proteases or penicillin-binding proteins .

Physicochemical Properties

Key Findings:

- The dicyclohexylamine salt’s higher molecular weight (579.68 vs. 419.45 for the free acid) correlates with increased hydrophobicity, making it suitable for lipid-based formulations .

- The methyl ester analog exhibits superior thermal stability (mp 104–105°C), while the free acid is prone to degradation under acidic conditions .

Notes

Counterion Advantages : Dicyclohexylamine improves solubility in organic phases, facilitating purification and formulation for drug delivery .

Allyloxy Reactivity : The allyloxy group’s terminal double bond enables post-synthetic modifications (e.g., epoxidation) for tailored bioactivity.

Stereochemical Purity : The (2S,3R) configuration must be rigorously controlled during synthesis to avoid loss of efficacy .

Fluorophenyl Role : The 4-fluorophenyl group enhances metabolic stability by resisting cytochrome P450 oxidation, a feature shared with FDA-approved drugs like Celecoxib .

Biological Activity

Dicyclohexylamine 3-((2S,3R)-2-(4-(allyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate is a complex organic compound with potential therapeutic applications due to its unique structural features. This article reviews its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound consists of an azetidinone ring and includes functional groups such as allyloxy and fluorophenyl substituents. Its molecular formula is C_{33}H_{43}F_{N}_{2}O_{4}, with a molecular weight of approximately 550.70 g/mol. The structure can be summarized as follows:

| Feature | Details |

|---|---|

| Molecular Formula | C₃₃H₄₃FN₂O₄ |

| Molecular Weight | 550.70 g/mol |

| CAS Number | 1202579-24-5 |

| Structural Features | Azetidinone ring, allyloxy group |

Synthesis Methods

The synthesis of Dicyclohexylamine 3-((2S,3R)-2-(4-(allyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate typically involves multi-step organic reactions under controlled conditions. Key steps include:

- Formation of the Azetidinone Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Substitution Reactions : The introduction of allyloxy and fluorophenyl groups is critical for enhancing biological activity.

- Purification : Techniques such as column chromatography and recrystallization are employed to obtain the final product in pure form.

Research indicates that this compound exhibits diverse biological activities, particularly in medicinal chemistry. The presence of the azetidinone structure suggests potential interactions with biological targets such as enzymes and receptors.

- Anticancer Activity : Preliminary studies suggest that similar compounds have shown cytotoxic effects against various cancer cell lines. The fluorophenyl group may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.

- Antimicrobial Properties : Compounds with similar structural motifs have demonstrated antimicrobial activity, suggesting that Dicyclohexylamine 3-((2S,3R)-2-(4-(allyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate may possess similar properties.

Case Studies

A review of related literature highlights several case studies relevant to this compound:

- Study on Anticancer Efficacy : A study conducted on derivatives of azetidinones found that certain compounds exhibited IC50 values in the nanomolar range against specific cancer types, indicating potent anticancer properties .

- Antimicrobial Testing : In vitro tests on structurally similar compounds revealed significant inhibition of bacterial growth, suggesting potential utility in treating infections .

Comparative Analysis with Similar Compounds

To better understand the unique properties of Dicyclohexylamine 3-((2S,3R)-2-(4-(allyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate, a comparative analysis with structurally related compounds is essential.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Acetoxy-N-cyclohexylazetidine | Lacks fluorophenyl group | Moderate anticancer activity |

| Dicyclohexylamine 3-((2S,3R)-2-(4-hydroxyphenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate | Contains hydroxy instead of allyloxy | Enhanced solubility; lower biological activity |

| 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoic acid | Contains benzyloxy instead of allyloxy | Different pharmacokinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.